molecular formula C13H14O3 B032300 Propranolol glycol CAS No. 36112-95-5

Propranolol glycol

Cat. No.: B032300
CAS No.: 36112-95-5
M. Wt: 218.25 g/mol
InChI Key: BYNNMWGWFIGTIC-UHFFFAOYSA-N
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Description

Propranolol glycol is a chemical derivative of the well-characterized non-selective beta-adrenergic receptor antagonist, propranolol. This modified compound, featuring a glycol functional group, is primarily utilized in pharmacological and biochemical research to investigate the structure-activity relationships (SAR) of beta-blockers. Its core research value lies in studying how alterations to the propranolol structure, specifically glycolation, impact key properties such as solubility, membrane permeability, metabolic stability, and binding affinity to β1- and β2-adrenergic receptors. The mechanism of action for the parent molecule involves competitive antagonism of catecholamines like epinephrine and norepinephrine at beta-adrenoceptors, leading to the inhibition of adenylate cyclase activity and a reduction in intracellular cyclic AMP (cAMP) levels. Researchers employ this compound as a critical tool compound in preclinical studies aimed at developing novel beta-blocking agents with optimized pharmacokinetic and pharmacodynamic profiles. It is also valuable in analytical method development as a reference standard and in formulation science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-naphthalen-1-yloxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNMWGWFIGTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865804
Record name 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36112-95-5
Record name Propranolol glycol
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Record name Propranolol glycol
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Record name Propranolol Related Compound A
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Record name PROPRANOLOL GLYCOL
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Preparation Methods

Epoxide Ring-Opening with Amines

The primary synthesis involves the nucleophilic attack of isopropylamine on 3-(1-naphthyloxy)-1,2-epoxypropane, yielding this compound via a two-step process:

Step 1: Epoxide Synthesis
3-(1-Naphthyloxy)-1,2-epoxypropane is prepared by reacting 1-naphthol with epichlorohydrin under alkaline conditions. A phase-transfer catalyst (e.g., polyethylene glycol 6000) enhances reaction efficiency by facilitating interfacial interactions between aqueous and organic phases. For example, a 1.5:2.5 molar ratio of 1-naphthol to epichlorohydrin at 65°C for 4 hours achieves a 95.4% yield.

Step 2: Amine Ring-Opening
The epoxide intermediate undergoes regioselective ring-opening with isopropylamine. Zinc perchlorate hexahydrate ([Zn(ClO₄)₂·6H₂O]) catalyzes this reaction under solvent-free conditions, favoring nucleophilic attack at the terminal carbon of the epoxide (Scheme 1). This method produces this compound in 91.3% yield with high stereochemical purity.

Scheme 1: Reaction Mechanism

3-(1-Naphthyloxy)-1,2-epoxypropane+IsopropylamineZn(ClO₄)₂\cdotp6H₂OPropranolol Glycol\text{3-(1-Naphthyloxy)-1,2-epoxypropane} + \text{Isopropylamine} \xrightarrow{\text{Zn(ClO₄)₂·6H₂O}} \text{this compound}

Catalytic Methods and Selectivity

Zinc perchlorate hexahydrate outperforms other metal catalysts (e.g., Zn(BF₄)₂, Zn(OTf)₂) in regioselectivity and yield (Table 1). Its strong Lewis acidity activates the epoxide’s electrophilic carbon, directing isopropylamine’s nucleophilic attack. For instance, aromatic amines preferentially react at the benzylic carbon, while aliphatic amines target the terminal carbon, achieving >90% regioselectivity.

Table 1: Catalyst Performance in Epoxide Ring-Opening

CatalystYield (%)Regioselectivity (Terminal:Benzylic)
Zn(ClO₄)₂·6H₂O9295:5
Zn(BF₄)₂7880:20
Zn(OTf)₂7575:25
None (Thermal)<5050:50

Industrial-Scale Production

Phase-Transfer Catalysis

Industrial synthesis employs phase-transfer catalysts (PTCs) to accelerate the epichlorohydrin-1-naphthol etherification. Polyethylene glycol 6000 enables efficient mass transfer in biphasic systems, reducing reaction time from 12 hours to 4 hours while maintaining a 95% yield. The process operates at 65°C with a 1.6:1 molar ratio of NaOH to 1-naphthol, minimizing side products like dipropylene glycol.

Solvent-Free Optimization

Eliminating solvents reduces costs and environmental impact. A solvent-free protocol using Zn(ClO₄)₂·6H₂O at 45°C achieves 91.3% yield with a 99.5% purity profile, meeting pharmaceutical-grade standards. This method avoids toxic byproducts and simplifies purification, requiring only filtration and drying.

Reaction Optimization Strategies

Temperature and Stoichiometry

  • Epoxide Synthesis : Elevated temperatures (65°C) and a 2.5-fold excess of epichlorohydrin maximize conversion.

  • Amine Addition : A 2:1 molar excess of isopropylamine ensures complete epoxide consumption, preventing dimerization.

Catalytic Recycling

Zn(ClO₄)₂·6H₂O retains 85% activity after five cycles, confirmed by X-ray diffraction analysis showing minimal structural degradation. This recyclability reduces raw material costs by 30% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions: Propranolol glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacokinetics and Bioavailability

The pharmacokinetics of propranolol glycol have been studied extensively. Research indicates that the bioavailability of propranolol varies significantly based on the route of administration:

  • Intravenous vs. Oral Administration : A study demonstrated that this compound exhibited significantly higher serum concentrations when administered intravaginally compared to oral administration, with a relative bioavailability approximately 36 times greater in the intravaginally treated group . This suggests potential uses in localized drug delivery systems.

Treatment of Hemangiomas

One notable application of propranolol and its formulations, including this compound, is in the treatment of infantile hemangiomas. A submicron emulsion gel formulation of propranolol hydrochloride has shown promising results in clinical settings:

  • Case Study : A clinical study involving infants with superficial hemangiomas demonstrated that the propranolol hydrochloride submicron emulsion gel effectively reduced hemangioma size with minimal side effects . The gel's formulation allows for better transdermal absorption, targeting the skin layers more effectively than traditional creams or gels.

Anticonvulsant Properties

This compound has also been investigated for its potential anticonvulsant effects. Research indicates that it may influence neuronal signaling pathways, making it a candidate for further exploration in seizure management .

Research Applications

This compound serves as an analytical standard in various research contexts:

  • Biochemical Studies : It is utilized in studies examining drug interactions and metabolic pathways involving beta-blockers.
  • Pharmacological Research : this compound is being explored for its role in modulating immune responses and inflammation pathways .

Data Tables

The following table summarizes key pharmacokinetic parameters and therapeutic outcomes associated with this compound:

ParameterIntravenous AdministrationOral AdministrationIntravaginal Administration
Peak Serum Concentration (Cmax)HigherLowerSignificantly Higher
Time to Peak Concentration (tmax)FasterSlowerSimilar
Bioavailability100%Variable3600% (approx.)
Therapeutic UseSystemic effectsSystemic effectsTargeted local effects

Mechanism of Action

Propranolol glycol exerts its effects primarily through the blockade of beta-adrenergic receptors, similar to propranolol. This blockade leads to decreased heart rate, reduced myocardial contractility, and inhibition of renin release from the kidneys. Additionally, this compound has been shown to reduce the lethality of strychnine-induced convulsions in animal models, suggesting its potential role in the central nervous system .

Comparison with Similar Compounds

Table 1: Comparative Pharmacokinetics of Propranolol and Its Metabolites

Parameter Propranolol Propranolol Glycol (PG) 4-Hydroxypropranolol (4-OH) Naphthoxylactic Acid (NLA)
Peak Plasma Level 123 ± 34 ng/mL 9 ± 2 ng/mL 31 ± 10 ng/mL 25x propranolol levels
Half-Life 3–6 hours Shorter Shorter Extended
Metabolic Pathway CYP2D6, CYP1A2 CYP1A2, CYP2D6 CYP2D6 CYP-mediated oxidation
Protein Binding 90% Not reported Not reported 90% (bound to plasma proteins)
Biological Activity Beta-blockade Unknown Weak beta-blockade Inactive

Key Findings :

  • Abundance: PG is a minor metabolite, constituting <12% of propranolol’s plasma concentration, whereas NLA is 25-fold more abundant .
  • Elimination: Both PG and 4-OH exhibit faster plasma decay rates than propranolol, implying shorter durations of action .
  • Activity : 4-OH retains weak beta-blocking activity, but PG’s pharmacological role remains unconfirmed .

Comparison with Structurally Similar Beta-Blockers

PG shares structural motifs with other beta-blockers, particularly the aminoethanol group (Figure 1). However, its metabolic origin and physicochemical properties differentiate it from therapeutic beta-blockers like metoprolol and atenolol (Table 2).

Table 2: this compound vs. Therapeutic Beta-Blockers

Parameter This compound (PG) Metoprolol Atenolol
Chemical Class Metabolite Aryloxypropanolamine Cardioselective beta-1 antagonist
Lipophilicity Moderate (derived from propranolol) High Low
Bioavailability Not applicable (metabolite) 50–65% 50–60%
Half-Life Shorter than propranolol 3–7 hours 6–7 hours
Metabolism CYP1A2, CYP2D6 CYP2D6 Renal excretion
Receptor Selectivity Unknown Beta-1 selective Beta-1 selective

Structural and Functional Insights :

  • Aminoethanol Group: PG, metoprolol, and ephedrine share this group, which is critical for beta-receptor interaction . However, PG’s modified side chain may reduce receptor affinity.
  • Tissue Distribution: Propranolol (and by extension, PG) is more lipophilic than atenolol, enabling better penetration into tissues like the central nervous system. In contrast, atenolol’s hydrophilicity limits its distribution to extracellular spaces .
  • Metabolic Pathways : PG and metoprolol both depend on CYP2D6, introducing variability in metabolite levels among individuals with genetic polymorphisms .

Pharmacokinetic and Pharmacodynamic Considerations

Solubility and Formulation

Propranolol hydrochloride’s solubility in non-volatile vehicles like propylene glycol (1.89 mg/mL in Tween 80) influences drug delivery systems .

Antioxidant Potential

Propranolol’s antioxidant activity, attributed to its hydroxyl group, may mitigate oxidative stress in conditions like diabetes .

Clinical Implications

PG’s rapid elimination and low plasma levels likely limit its therapeutic impact.

Biological Activity

Propranolol glycol, a significant metabolite of the well-known beta-adrenergic antagonist propranolol, has garnered attention due to its biological activities, particularly in the context of anticonvulsant effects and its metabolic profile. This article synthesizes the available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound (CAS 36112-95-5) is formed during the metabolism of propranolol and is characterized as having anticonvulsant properties . Studies have shown that it exhibits significant biological activity, which is noteworthy for both therapeutic applications and ecological considerations.

Metabolic Pathways

Propranolol undergoes extensive metabolic transformation in the body, primarily in the liver. The major metabolic pathways include:

  • Hydroxylation : Formation of hydroxypropranolol and hydroxy N-desisopropylpropranolol.
  • Conjugation : Formation of this compound through conjugation processes.

Research indicates that this compound retains some pharmacological properties similar to its parent compound, particularly in terms of receptor interaction and biological effects.

Anticonvulsant Effects

This compound has been identified as possessing anticonvulsant activity , which is crucial for potential therapeutic applications in seizure disorders. A study highlighted that this compound showed anticonvulsant potency approximately 1/2 to 1/3 that of propranolol itself . This suggests that while it may not be as potent as propranolol, it still contributes significantly to the overall anticonvulsant effects observed with propranolol administration.

Ecotoxicological Impact

The biotransformation of propranolol and its metabolites, including this compound, has implications for environmental health. A study evaluated the ecotoxicity of these compounds using bioassays with protozoan and crustacean species. The findings indicated that this compound and its metabolites exhibited toxicity levels comparable to those of the parent compound, with specific EC50 values indicating significant environmental risks .

Case Studies

  • Clinical Observations : In clinical settings, patients administered propranolol have reported varying degrees of efficacy related to seizure control, which may be partially attributed to the presence of this compound as an active metabolite.
  • Ecotoxicity Assessments : Research involving aquatic organisms demonstrated that this compound showed toxic effects with a 24-hour EC50 value indicating its potential impact on aquatic ecosystems .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Findings
MedchemExpressAnticonvulsantInstantaneous anticonvulsant activity reported
ScienceDirectAnticonvulsant Potency1/2 to 1/3 potency compared to propranolol
PubMedEcotoxicityEC50 = 1.77 mg/L (Spirostomum ambiguum)
PubMedEcotoxicityLC50 = 3.86 mg/L (Thamnocephalus platyurus)

Q & A

Q. What methodologies are recommended for quantifying propranolol glycol (PG) in pharmacokinetic studies?

PG, a minor metabolite of propranolol, can be quantified using fluorimetry after double extraction from plasma. Key steps include:

  • Plasma separation via centrifugation (2,000 g, 15 min).
  • Double extraction with toluene and acetic acid containing 5% ethylene glycol (pH 3.7).
  • Fluorescence measurement (λex: 290 nm; λem: 358 nm) .
  • Non-compartmental pharmacokinetic analysis (e.g., AUCT, CMAX, TMAX) using linear trapezoidal rule .

Q. How does formulation pH influence PG’s physicochemical properties and permeability?

PG’s stability and permeability are pH-dependent:

  • Stability : Degradation follows first-order kinetics under light exposure; acidic pH accelerates degradation .
  • Permeability : Assessed via Franz diffusion cells (ex vivo) or biomimetic membranes (Permeapad®). Adjust pH using citrate-phosphate (pH 5.0–7.4) or glycine-NaOH (pH 9.0) buffers with 10% propylene glycol .

Q. What experimental models are suitable for studying PG’s sublingual absorption?

  • Ex vivo : Porcine or rabbit mucosa in diffusion cells, with donor chambers containing PG solutions (e.g., 12.1 mg/mL) .
  • In vitro-in vivo correlation (IVIVC) : Compare ex vivo permeability parameters (Qt, JSS, Papp) to plasma AUC and CMAX in animal models .

Advanced Research Questions

Q. How can PG’s role in Notch signaling pathways be mechanistically studied?

  • Cell models : Use hemangioma pericytes (PCs) treated with PG (0–320 μmol/L) for 24–72 h.
  • Assays : CCK-8 for viability, BrdU for proliferation, RT-PCR for Notch3/Hes1 mRNA levels.
  • Statistical rigor : Apply paired t-tests and ANOVA with α = 0.05; validate findings with siRNA knockdowns .

Q. What pharmacokinetic parameters are critical for modeling PG’s elimination in hepatic metabolism?

  • Metabolic pathways : PG is formed via side-chain oxidation by CYP1A2/CYP2D6 .
  • Key parameters : Total body clearance (CLT/F = dose/AUCT), hepatic extraction ratio, and metabolite-to-parent drug ratios (PG levels <12% of propranolol) .

Q. How can transdermal delivery systems for PG be optimized to enhance bioavailability?

  • Formulation design : Use water-soluble azone (1.64%) and HPMC K4M (2.61%) as enhancers.
  • Evaluation : Franz diffusion cells with rat abdominal skin; measure steady penetration rate (e.g., 36.90 μg/cm²/h) .

Q. What statistical approaches address inter-study variability in PG’s pharmacodynamic effects?

  • Pharmacodynamic modeling : Plot antihypertensive effects (SBP, DBP) against plasma PG concentration.
  • Analysis : Two-way ANOVA for repeated measures, Mann-Whitney U tests for non-parametric data .

Q. How do molecular techniques validate PG’s bioactivity in receptor-mediated pathways?

  • Fluorimetry/LC-MS : Confirm PG’s structural integrity and purity.
  • β-blocking assays : Compare PG’s activity to propranolol using radioligand binding (e.g., β-adrenergic receptors) .

Q. What protocols ensure PG’s stability in long-term storage and experimental conditions?

  • Storage : Freeze plasma at -20°C; avoid light exposure.
  • Degradation kinetics : Monitor via HPLC under varying pH/temperature; apply Arrhenius equation for shelf-life prediction .

Q. How can ex vivo models be validated for predicting PG’s clinical pharmacokinetics?

  • Correlation metrics : Establish multi-level C correlations between ex vivo permeability (Papp) and in vivo AUC/Cmax .
  • Validation : Use standardized mucosal membranes and Permeapad® barriers under physiological flow rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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